

Spectral Analysis of 4-Methylcyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylcyclohexanone

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This technical guide provides a comprehensive overview of the spectral data for **4-methylcyclohexanone**, a key intermediate in various chemical syntheses. The document presents detailed information from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, crucial for the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of **4-methylcyclohexanone** provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.2 - 2.4	Multiplet	4H	H-2, H-6 (Axial & Equatorial)
~1.9 - 2.1	Multiplet	1H	H-4 (Axial)
~1.6 - 1.8	Multiplet	2H	H-3, H-5 (Axial)
~1.3 - 1.5	Multiplet	2H	H-3, H-5 (Equatorial)
0.98	Doublet	3H	-CH ₃

¹³C NMR Spectral Data.[1]

The ¹³C NMR spectrum reveals the different carbon environments within the **4-methylcyclohexanone** molecule.

Chemical Shift (δ) ppm	Assignment
211.5	C=O (C-1)
41.2	C-2, C-6
34.5	C-3, C-5
31.8	C-4
21.6	-CH ₃

Experimental Protocol for NMR Spectroscopy.[2]

The following outlines a typical experimental protocol for acquiring NMR spectra of a ketone like **4-methylcyclohexanone**.

Sample Preparation:

- Approximately 10-20 mg of **4-methylcyclohexanone** is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

- A small amount of an internal standard, such as tetramethylsilane (TMS), is added for referencing the chemical shifts ($\delta = 0.00$ ppm).

Instrumentation:

- A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR is typically used.

Data Acquisition:

- The sample tube is placed in the NMR probe.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized (shimming) to obtain sharp resonance signals.
- For ^1H NMR, a standard single-pulse experiment is performed.
- For ^{13}C NMR, a proton-decoupled experiment is typically run to simplify the spectrum and enhance the signal-to-noise ratio.
- The free induction decay (FID) is acquired and then Fourier transformed to obtain the frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **4-methylcyclohexanone** shows characteristic absorption bands corresponding to its functional groups.

Frequency (cm ⁻¹)	Intensity	Assignment
~2950 - 2850	Strong	C-H stretching (alkane)
~1715	Strong	C=O stretching (ketone)
~1460	Medium	C-H bending (methylene)
~1375	Medium	C-H bending (methyl)

Experimental Protocol for IR Spectroscopy.[2]

A common method for obtaining the IR spectrum of a liquid sample like **4-methylcyclohexanone** is as follows.

Sample Preparation:

- A thin film of the neat liquid is prepared by placing a drop of **4-methylcyclohexanone** between two salt plates (e.g., NaCl or KBr).

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

- A background spectrum of the clean, empty salt plates is recorded.
- The salt plates with the sample are placed in the sample holder of the spectrometer.
- The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Mass Spectral Data.[3]

The mass spectrum of **4-methylcyclohexanone** shows the molecular ion peak and several fragment ions.

m/z	Relative Intensity (%)	Possible Fragment
112	~35	[M] ⁺ (Molecular Ion)
97	~20	[M - CH ₃] ⁺
84	~40	[M - C ₂ H ₄] ⁺ (McLafferty rearrangement)
69	~100	[M - C ₃ H ₇] ⁺ or [C ₄ H ₅ O] ⁺
55	~85	[C ₄ H ₇] ⁺
41	~70	[C ₃ H ₅] ⁺

Experimental Protocol for Mass Spectrometry.[2]

A typical protocol for the mass spectrometric analysis of **4-methylcyclohexanone** is as follows.

Sample Introduction:

- The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis, or by direct injection.

Ionization Method:

- Electron Ionization (EI) is a common method used for volatile compounds like **4-methylcyclohexanone**. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analyzer:

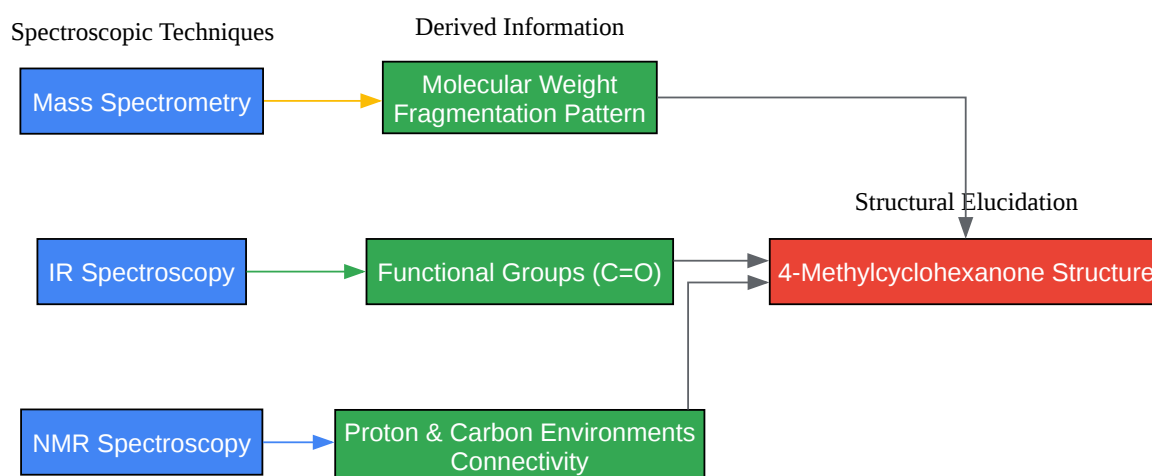
- A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

Data Acquisition:

- The mass spectrum is recorded, showing the relative abundance of each ion as a function of its m/z value.

Interrelationship of Spectral Data

The following diagram illustrates the logical flow of information obtained from the different spectral techniques for the structural elucidation of **4-methylcyclohexanone**.



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Caption: Workflow of spectral data integration for structural confirmation.

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